EO 1428
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EO 1428 involves multiple steps, starting with the preparation of the core benzophenone structure. The key steps include:
Formation of the Benzophenone Core: This involves the reaction of 2-methylbenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine.
Bromination: The resulting compound is then brominated using bromine in acetic acid to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
EO 1428 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and other reduced products.
Substitution: This compound can undergo substitution reactions, particularly halogen substitution, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted benzophenones, amines, and halogenated derivatives .
Scientific Research Applications
EO 1428 is widely used in scientific research due to its selective inhibition of p38α and p38β2 MAPKs. Its applications include:
Chemistry: Used as a tool compound to study the structure-activity relationship of MAPK inhibitors.
Biology: Employed in cell-based assays to investigate the role of p38 MAPKs in cellular processes.
Medicine: Utilized in preclinical studies to explore its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
EO 1428 exerts its effects by selectively inhibiting the activity of p38α and p38β2 MAPKs. These kinases are involved in the production of inflammatory cytokines such as interleukin-8, tumor necrosis factor-alpha, interleukin-6, interleukin-1 beta, and interleukin-10. By inhibiting these kinases, this compound reduces the production of these cytokines, thereby exhibiting anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
SB 203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
BIRB 796: A potent inhibitor of p38 MAPKs with a broader spectrum of activity.
VX-702: A selective inhibitor of p38α MAPK used in clinical trials for inflammatory diseases.
Uniqueness
EO 1428 is unique due to its high selectivity for p38α and p38β2 MAPKs, with no activity at p38γ, p38δ, ERK1/2, and JNK1. This selectivity makes it a valuable tool for studying the specific roles of p38α and p38β2 in inflammatory pathways without off-target effects .
Properties
IUPAC Name |
[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLCHNAEZNGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185914 | |
Record name | EO-1428 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321351-00-2 | |
Record name | EO-1428 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EO-1428 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EO-1428 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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